molecular formula C7H5BrO2S B6261630 (2E)-3-(3-bromothiophen-2-yl)prop-2-enoic acid CAS No. 1310567-99-7

(2E)-3-(3-bromothiophen-2-yl)prop-2-enoic acid

Cat. No.: B6261630
CAS No.: 1310567-99-7
M. Wt: 233.08 g/mol
InChI Key: WSVBRXILDIUXOA-OWOJBTEDSA-N
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Description

(2E)-3-(3-bromothiophen-2-yl)prop-2-enoic acid is an organic compound featuring a brominated thiophene ring attached to a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3-bromothiophen-2-yl)prop-2-enoic acid typically involves the bromination of thiophene followed by a Heck reaction to introduce the propenoic acid group. Here is a general synthetic route:

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Heck Reaction: The brominated thiophene undergoes a Heck coupling reaction with acrylic acid in the presence of a palladium catalyst and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for bromination and Heck coupling to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3-bromothiophen-2-yl)prop-2-enoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The thiophene ring can be oxidized to sulfoxides or sulfones, and the propenoic acid group can be reduced to the corresponding alcohol.

    Coupling Reactions: The compound can participate in further coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

    Coupling: Palladium catalysts and appropriate ligands for Suzuki or Sonogashira reactions.

Major Products

    Substitution: Thiophene derivatives with various substituents.

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Alcohol derivatives of the propenoic acid group.

    Coupling: Complex organic molecules with extended conjugation or functional groups.

Scientific Research Applications

Chemistry

In organic synthesis, (2E)-3-(3-bromothiophen-2-yl)prop-2-enoic acid serves as a versatile building block for constructing more complex molecules, particularly in the development of conjugated systems and heterocyclic compounds.

Biology and Medicine

The compound’s derivatives are explored for their potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Its structural motif is valuable in drug discovery and development.

Industry

In materials science, the compound is used in the synthesis of organic semiconductors and conductive polymers, which are essential for developing electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism by which (2E)-3-(3-bromothiophen-2-yl)prop-2-enoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. In materials science, its conjugated structure allows for efficient charge transport, making it useful in electronic applications.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(2-thienyl)prop-2-enoic acid: Lacks the bromine substituent, making it less reactive in substitution reactions.

    (2E)-3-(3-chlorothiophen-2-yl)prop-2-enoic acid: Similar structure but with a chlorine atom, which may alter its reactivity and electronic properties.

    (2E)-3-(3-iodothiophen-2-yl)prop-2-enoic acid: Contains an iodine atom, which can participate in different types of coupling reactions compared to the bromine analog.

Uniqueness

(2E)-3-(3-bromothiophen-2-yl)prop-2-enoic acid is unique due to the presence of the bromine atom, which enhances its reactivity in substitution and coupling reactions, making it a valuable intermediate in organic synthesis and materials science.

This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

1310567-99-7

Molecular Formula

C7H5BrO2S

Molecular Weight

233.08 g/mol

IUPAC Name

(E)-3-(3-bromothiophen-2-yl)prop-2-enoic acid

InChI

InChI=1S/C7H5BrO2S/c8-5-3-4-11-6(5)1-2-7(9)10/h1-4H,(H,9,10)/b2-1+

InChI Key

WSVBRXILDIUXOA-OWOJBTEDSA-N

Isomeric SMILES

C1=CSC(=C1Br)/C=C/C(=O)O

Canonical SMILES

C1=CSC(=C1Br)C=CC(=O)O

Purity

95

Origin of Product

United States

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